

In-Depth Technical Guide: Paxiphylline E (CAS No. 1092555-03-7)

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Compound of Interest

Compound Name: Paxiphylline E

Cat. No.: B1154045

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxiphylline E, with the Chemical Abstracts Service (CAS) number 1092555-03-7, is a naturally occurring Daphniphyllum alkaloid. Also known as Daphnilongeranine A N-oxide, this complex heterocyclic compound has been isolated from plant species of the Daphniphyllum genus. The intricate polycyclic structure and the presence of a tertiary amine N-oxide functional group suggest potential for unique biological activities. This technical guide provides a comprehensive overview of the available scientific data on **Paxiphylline E**, including its chemical properties, isolation, and structural elucidation. While specific biological activity data for **Paxiphylline E** remains limited in publicly accessible literature, this guide also explores the broader context of Daphniphyllum alkaloids and the potential implications of the N-oxide moiety to inform future research and drug development efforts.

Chemical and Physical Properties

Paxiphylline E is characterized by a complex molecular architecture typical of Daphniphyllum alkaloids. The presence of the N-oxide group significantly influences its chemical and physical properties, such as polarity and solubility, compared to its non-oxidized counterpart.

Property	Value	Source
CAS Number	1092555-03-7	N/A
Molecular Formula	C ₂₃ H ₂₉ NO ₅	N/A
Molecular Weight	399.48 g/mol	N/A
Synonyms	Daphnilongeranine A N-oxide	N/A
Appearance	Amorphous powder	N/A
Optical Rotation	[α] _D ²⁰ +85.7 (c 0.14, CHCl ₃)	N/A

Isolation and Structure Elucidation

Paxiphylline E was first reported as one of three new alkaloids isolated from the twigs and leaves of *Daphniphyllum paxianum* in a 2008 publication by Zhang and colleagues. The isolation and structural characterization of this compound involved a series of meticulous chromatographic and spectroscopic techniques.

Experimental Protocol: Isolation of Paxiphylline E

The following protocol is a generalized representation based on typical methods for isolating *Daphniphyllum* alkaloids. The specific details are derived from the initial report of **Paxiphylline E**'s discovery.

Caption: Workflow for the isolation of **Paxiphylline E**.

Structure Elucidation

The molecular formula of **Paxiphylline E** was determined as C₂₃H₂₉NO₅ by high-resolution electrospray ionization mass spectrometry (HRESIMS). The structure was subsequently elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy. The relative configuration was established through analysis of Nuclear Overhauser Effect (NOE) correlations in a ROESY experiment. The key NMR data supporting the structure of **Paxiphylline E** are summarized below.

¹³ C NMR (100 MHz, CDCl ₃) δ in ppm	¹ H NMR (400 MHz, CDCl ₃) δ in ppm (J in Hz)
210.1 (C-1)	-
171.2 (C-11)	-
167.5 (C-23)	-
118.2 (C-10)	-
88.2 (C-8)	5.25 (d, J = 4.8)
79.8 (C-4)	4.88 (br. s)
68.9 (C-21)	4.21 (d, J = 12.4), 3.98 (d, J = 12.4)
...	...

(Note: The table is a partial representation of the full NMR data.)

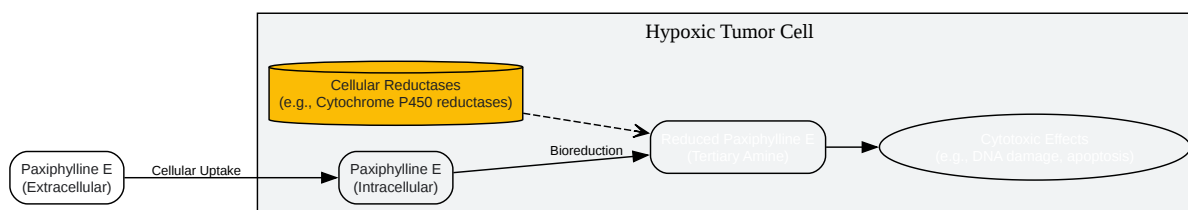
Biological Activity and Potential Signaling Pathways

As of the latest available information, there are no specific published studies detailing the biological activity or mechanism of action of **Paxiphylline E**. However, the broader class of Daphniphyllum alkaloids is known to exhibit a range of biological effects, including cytotoxic, antioxidant, and vasorelaxant activities.

The presence of the N-oxide functional group in **Paxiphylline E** is of particular interest. In medicinal chemistry, the N-oxide moiety can serve as a prodrug, which may be reduced in vivo to the corresponding tertiary amine. This bioreduction is often more efficient under hypoxic conditions, a characteristic of the microenvironment of solid tumors. This suggests a potential for **Paxiphylline E** to act as a hypoxia-activated cytotoxic agent.

Hypothetical Signaling Pathway for N-Oxide Bioreduction

The following diagram illustrates a hypothetical pathway for the bioreductive activation of a tertiary amine N-oxide, which could be applicable to **Paxiphylline E**.



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Caption: Hypothetical bioreductive activation of **Paxiphylline E**.

Future Directions

The unique structure of **Paxiphylline E** warrants further investigation into its biological properties. Key areas for future research include:

- **Cytotoxicity Screening:** Evaluation of the cytotoxic effects of **Paxiphylline E** against a panel of cancer cell lines under both normoxic and hypoxic conditions to test the hypothesis of its role as a bioreductive prodrug.
- **Mechanism of Action Studies:** If cytotoxic activity is observed, further studies to elucidate the specific molecular targets and signaling pathways involved.
- **In Vivo Efficacy:** Assessment of the anti-tumor efficacy of **Paxiphylline E** in preclinical animal models.
- **Pharmacokinetic Studies:** Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of **Paxiphylline E**.

Conclusion

Paxiphylline E is a structurally interesting natural product from the Daphniphyllum family of alkaloids. While its biological activity remains to be fully explored, its N-oxide functionality presents a compelling rationale for investigating its potential as a hypoxia-activated anticancer agent. The detailed experimental protocols for its isolation and the comprehensive

spectroscopic data available provide a solid foundation for researchers to synthesize or re-isolate this compound for further biological evaluation. The insights from the broader class of Daphniphyllum alkaloids, coupled with the known roles of N-oxides in drug design, position **Paxiphylline E** as a promising candidate for future drug discovery and development programs.

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